molecular formula C7H9N3O2 B1323411 N,N-dimethyl-6-nitropyridin-3-amine CAS No. 38772-04-2

N,N-dimethyl-6-nitropyridin-3-amine

Cat. No. B1323411
CAS RN: 38772-04-2
M. Wt: 167.17 g/mol
InChI Key: PDOHFLCDPWIDHH-UHFFFAOYSA-N
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Patent
US07902219B2

Procedure details

To a solution of 1 g of 5-bromo-2-nitropyridine in 5 mL of ethanol are added 6 mL of a 2 M solution of dimethylamine in tetrahydrofuran. The reaction mixture is heated for 2 hours at 140° C. in a microwave machine. After cooling, the solid formed is separated off and washed with ethyl ether to give 850 mg of N,N-dimethyl-6-nitropyridine-3-amine in the form of a yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([N+:8]([O-:10])=[O:9])=[N:6][CH:7]=1.[CH3:11][NH:12][CH3:13]>C(O)C.O1CCCC1>[CH3:11][N:12]([CH3:13])[C:2]1[CH:7]=[N:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)[N+](=O)[O-]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solid formed
CUSTOM
Type
CUSTOM
Details
is separated off
WASH
Type
WASH
Details
washed with ethyl ether

Outcomes

Product
Name
Type
product
Smiles
CN(C=1C=NC(=CC1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 850 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.